molecular formula C34H33N5O6S B15040860 N'-{(E)-[4-(benzyloxy)-3-methoxyphenyl]methylidene}-2-{[4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide

N'-{(E)-[4-(benzyloxy)-3-methoxyphenyl]methylidene}-2-{[4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide

Cat. No.: B15040860
M. Wt: 639.7 g/mol
InChI Key: IXLKVLFWLVTVNN-JEPNHJGPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a hydrazide derivative featuring a 1,2,4-triazole core substituted with a phenyl group at position 4 and a 3,4,5-trimethoxyphenyl group at position 3. The triazole ring is further functionalized with a sulfanyl (-S-) group at position 3, linked to an acetohydrazide moiety. The hydrazide segment includes an (E)-configured benzylidene group derived from 4-(benzyloxy)-3-methoxybenzaldehyde (Fig. 1). Its molecular formula is C₃₄H₃₂N₆O₆S, with a molecular weight of 652.72 g/mol .

Properties

Molecular Formula

C34H33N5O6S

Molecular Weight

639.7 g/mol

IUPAC Name

N-[(E)-(3-methoxy-4-phenylmethoxyphenyl)methylideneamino]-2-[[4-phenyl-5-(3,4,5-trimethoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide

InChI

InChI=1S/C34H33N5O6S/c1-41-28-17-24(15-16-27(28)45-21-23-11-7-5-8-12-23)20-35-36-31(40)22-46-34-38-37-33(39(34)26-13-9-6-10-14-26)25-18-29(42-2)32(44-4)30(19-25)43-3/h5-20H,21-22H2,1-4H3,(H,36,40)/b35-20+

InChI Key

IXLKVLFWLVTVNN-JEPNHJGPSA-N

Isomeric SMILES

COC1=CC(=CC(=C1OC)OC)C2=NN=C(N2C3=CC=CC=C3)SCC(=O)N/N=C/C4=CC(=C(C=C4)OCC5=CC=CC=C5)OC

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C2=NN=C(N2C3=CC=CC=C3)SCC(=O)NN=CC4=CC(=C(C=C4)OCC5=CC=CC=C5)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-{(E)-[4-(benzyloxy)-3-methoxyphenyl]methylidene}-2-{[4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide typically involves multiple steps:

    Formation of the Triazole Ring: The triazole ring is synthesized through a cyclization reaction involving hydrazine and an appropriate dicarbonyl compound under acidic conditions.

    Attachment of the Sulfanyl Group: The triazole intermediate is then reacted with a thiol compound to introduce the sulfanyl group.

    Condensation with Benzaldehyde Derivative: The final step involves the condensation of the triazole-sulfanyl intermediate with a benzaldehyde derivative in the presence of a base to form the desired hydrazide compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

N’-{(E)-[4-(benzyloxy)-3-methoxyphenyl]methylidene}-2-{[4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro groups on the aromatic rings can be reduced to amines.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.

    Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide are typically employed.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted aromatic compounds depending on the nucleophile used.

Scientific Research Applications

N’-{(E)-[4-(benzyloxy)-3-methoxyphenyl]methylidene}-2-{[4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an anti-cancer agent due to its ability to inhibit specific enzymes involved in cancer cell proliferation.

    Material Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Research: It is used as a probe to study the interactions between proteins and small molecules.

Mechanism of Action

The mechanism of action of N’-{(E)-[4-(benzyloxy)-3-methoxyphenyl]methylidene}-2-{[4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide involves its interaction with specific molecular targets:

    Enzyme Inhibition: The compound binds to the active site of certain enzymes, inhibiting their activity and thereby affecting cellular processes.

    Signal Transduction Pathways: It can modulate signal transduction pathways by interacting with key proteins involved in these pathways.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound belongs to a broader class of 1,2,4-triazole-acetohydrazide hybrids. Below is a comparative analysis:

Compound Name Substituents on Triazole (Position 4/5) Hydrazide Substituent Key Differences Biological Relevance Reference
Target Compound 4-phenyl, 5-(3,4,5-trimethoxyphenyl) 4-(benzyloxy)-3-methoxybenzylidene High lipophilicity due to trimethoxyphenyl Potential anticancer/antimicrobial activity
ZE-4b 4-ethyl, 5-(pyridin-2-yl) (2-phenyl)methylidene Pyridine enhances metal coordination Antifungal activity
ZE-5a 4-cyclohexyl, 5-(pyridin-2-yl) (4-methylphenyl)sulfonyl Sulfonyl group increases solubility Antibacterial activity
N'-[(E)-4-Nitrophenyl] Analogue 4-ethyl, 5-(4-methoxyphenyl) 4-nitrobenzylidene Nitro group improves redox activity Not reported
3a (Kritsanida et al.) 5-methyl-benzimidazolyl Substituted benzylidene Benzimidazole enhances DNA intercalation Antiviral activity
Key Observations:
  • Sulfanyl vs. Sulfonyl : The sulfanyl (-S-) group in the target compound may offer better thiol-mediated reactivity than sulfonyl (-SO₂-) groups in ZE-5a .

Spectroscopic and Crystallographic Data

  • ¹H NMR Shifts : The target compound’s benzylidene proton resonates at δ 8.2–8.5 ppm, similar to ZE-4b (δ 8.3 ppm) .
  • Crystal Packing : The trimethoxyphenyl group in the target compound facilitates CH-π interactions, unlike the disordered packing in chlorobenzylidene analogues .

Pharmacological Potential

  • Target Compound : Predicted to inhibit EGFR kinase (AutoDock Vina score: -9.2 kcal/mol) due to trimethoxyphenyl’s affinity for ATP-binding pockets .
  • Chlorobenzylidene Analogues : Exhibit anti-HIV activity (EC₅₀: 2.1 µM) via –N–C–S motif interactions .

Biological Activity

N'-{(E)-[4-(benzyloxy)-3-methoxyphenyl]methylidene}-2-{[4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide is a complex organic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity based on available research findings.

Structural Overview

The compound features a unique structure characterized by:

  • A benzyloxy group
  • A methoxyphenyl moiety
  • A triazole ring with a sulfanyl substituent
    This structural complexity suggests potential interactions with various biological targets, making it a candidate for pharmacological studies.

1. Anticancer Properties

Recent studies have indicated that derivatives of compounds similar to this compound exhibit significant anticancer activity. For instance:

  • In vitro cytotoxicity : Compounds with similar structures were tested against various cancer cell lines including breast (MCF-7), cervical (SiHa), and prostate (PC-3) cancer cells. One derivative showed an IC50 value of 2.97 µM against PC-3 cells while maintaining low toxicity against normal HEK cells (IC50 > 50 µM) .

2. MAO-B Inhibition

Another area of interest is the inhibition of monoamine oxidase B (MAO-B), which is crucial in the treatment of neurodegenerative diseases such as Parkinson's disease:

  • A related compound demonstrated potent MAO-B inhibitory activity with an IC50 value of 0.062 µM, indicating competitive and reversible inhibition . This suggests that this compound could potentially exhibit similar properties.

The biological activity of this compound may be attributed to its ability to interact with specific molecular targets:

  • Binding Interactions : Computational studies suggest that the compound may form π–π interactions and hydrophobic contacts with target proteins involved in cancer progression and neurodegeneration . These interactions can modulate enzyme activities and cellular pathways critical for tumor growth and neuronal health.

Case Study 1: Anticancer Activity

A study evaluated the anticancer effects of triazole derivatives similar to this compound on MCF-7 cells. The results indicated a dose-dependent response with significant cell death observed at higher concentrations.

Case Study 2: Neuroprotective Effects

Another investigation focused on the neuroprotective effects of related compounds against oxidative stress in neuronal cell models. The findings revealed that these compounds could reduce cell death and improve viability under stress conditions.

Data Summary

Biological ActivityObserved EffectReference
Anticancer ActivityIC50 = 2.97 µM (PC-3)
MAO-B InhibitionIC50 = 0.062 µM
Neuroprotective EffectsImproved cell viability

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.